3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes the types of reactions used, the conditions under which they were carried out, and the yield of the product .Molecular Structure Analysis
The molecular structure of an organic compound is determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions, and the mechanism of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, are determined through various experimental procedures .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
The compound has shown promise in preclinical studies as an anti-inflammatory and analgesic agent. Researchers have observed its ability to reduce inflammation and alleviate pain, making it a potential candidate for drug development .
Ulcerogenic Index Assessment
In comparison to established anti-inflammatory drugs like indomethacin and celecoxib, this compound exhibits a favorable ulcerogenic index. This suggests that it may cause fewer gastrointestinal ulcers, which is a critical consideration for drug safety .
Fluorescent Probes and Imaging
Due to its unique structure, this compound could serve as a fluorescent probe for biological imaging. Its near-infrared emission properties make it suitable for tracking cellular processes and visualizing specific targets in living organisms .
Molecular Engineering Applications
Researchers have explored modifications of this compound to enhance its electronic properties. For instance, introducing electron-accepting groups has led to unexpected structural variations. These modifications could be valuable for designing novel materials or functional molecules .
Potential Anticancer Activity
While not extensively studied, the compound’s structural features suggest that it might interact with cellular pathways relevant to cancer. Further investigations are needed to explore its potential as an anticancer agent.
Neuroprotective Effects
Given its benzoxazepin core, this compound could be investigated for neuroprotective properties. Researchers might explore its impact on neuronal health, synaptic function, and neurodegenerative diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-13-8-14(2)10-15(9-13)19(24)22-16-6-7-17-18(11-16)26-12-21(3,4)20(25)23(17)5/h6-11H,12H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBBAWIIVMQOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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